molecular formula C18H16FN3O4 B11371374 N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide

Cat. No.: B11371374
M. Wt: 357.3 g/mol
InChI Key: IAWLUEYTUDYIAL-UHFFFAOYSA-N
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Description

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of a suitable precursor, such as a hydrazide or an amidoxime, with an appropriate reagent like phosphorus oxychloride or thionyl chloride.

    Substitution reactions: The ethoxyphenyl and fluorophenoxy groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases like sodium hydride or potassium carbonate to deprotonate the nucleophile and facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory, antimicrobial, and anticancer drugs.

    Materials Science: The compound is studied for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Chemical Research: It serves as a valuable intermediate in the synthesis of other complex organic molecules and is used in various chemical reactions to study reaction mechanisms and kinetics.

Mechanism of Action

The mechanism of action of N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide
  • N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-chlorophenoxy)acetamide
  • N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-bromophenoxy)acetamide

Uniqueness

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide is unique due to the presence of both ethoxy and fluorophenoxy groups, which can impart distinct physicochemical properties and biological activities. The combination of these functional groups can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H16FN3O4

Molecular Weight

357.3 g/mol

IUPAC Name

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide

InChI

InChI=1S/C18H16FN3O4/c1-2-24-14-7-3-12(4-8-14)17-18(22-26-21-17)20-16(23)11-25-15-9-5-13(19)6-10-15/h3-10H,2,11H2,1H3,(H,20,22,23)

InChI Key

IAWLUEYTUDYIAL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)F

Origin of Product

United States

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